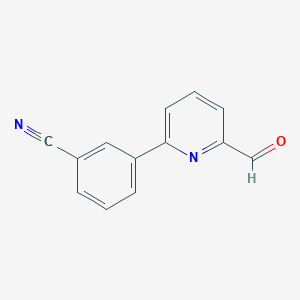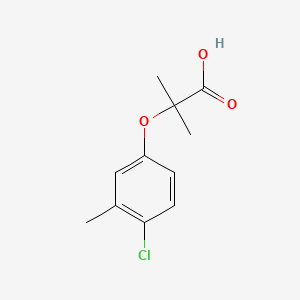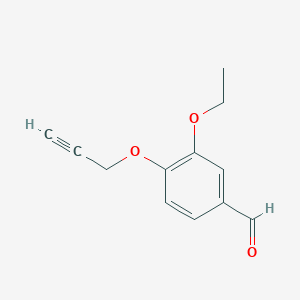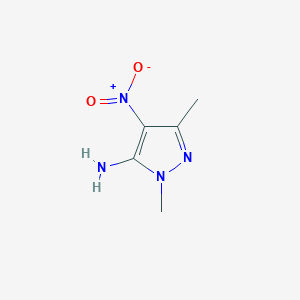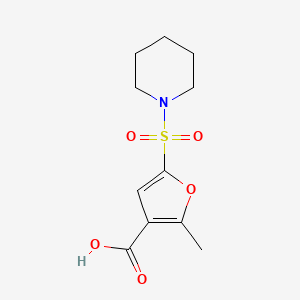
Ethyl 5-diethoxyphosphorylpentanoate
Overview
Description
Scientific Research Applications
1. Synthesis and Antiplatelet Activity
Ethyl 5-diethoxyphosphorylpentanoate plays a role in the synthesis of specific compounds with potential medical applications. For instance, it is used in the synthesis of 2-(diethylamino)-7-ethoxychromone and related compounds. These synthesized products exhibit significant antiplatelet activities, suggesting their potential use in the treatment of conditions involving abnormal platelet aggregation (Mazzei et al., 1990).
2. Synthesis of Biofuel Components
This chemical is also utilized in the synthesis of biofuel components. In one study, the etherification of 5-hydroxymethyl-2-furfural (HMF) with ethanol, using this compound, was explored. The study highlighted its potential in producing valuable biodiesel components, such as 5-(ethoxymethyl)furan-2-carbaldehyde (EMF) and ethyl 4-oxopentanoate (EOP), by tuning the acidity of the catalyst (Lanzafame et al., 2011).
3. Preparation of Alkynes
This compound is also involved in the preparation of alkynes, a class of organic compounds. It serves as an intermediate in the synthesis of (4-methoxyphenyl)ethyne, a compound with various potential applications in organic chemistry (Marinetti & Savignac, 2003).
4. Synthesis of Phthalimide Fleximers
The compound is used in the synthesis of novel phthalimide fleximers, like ethyl 5-cyano-6-(3-(1,3-dioxoisoindolin-2-yl)propoxy)-4-(3-methoxyphenyl)-2-methylnicotinate. These fleximers have been studied for their supramolecular properties and potential applications in materials science (Dowarah et al., 2022).
Future Directions
Mechanism of Action
Pharmacokinetics
The pharmacokinetics of Ethyl 5-diethoxyphosphorylpentanoate, including its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, are not well-documented in the literature. These properties are crucial for understanding the compound’s bioavailability and its overall effect on the body.
properties
IUPAC Name |
ethyl 5-diethoxyphosphorylpentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23O5P/c1-4-14-11(12)9-7-8-10-17(13,15-5-2)16-6-3/h4-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUDJSZHTNJUBIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCP(=O)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20378657 | |
| Record name | Ethyl 5-diethoxyphosphorylpentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20378657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2323-74-2 | |
| Record name | Ethyl 5-diethoxyphosphorylpentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20378657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-Boc-1-oxa-4-azaspiro[5.5]undecane](/img/structure/B1597481.png)

